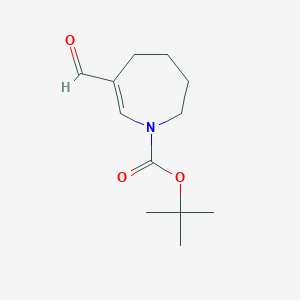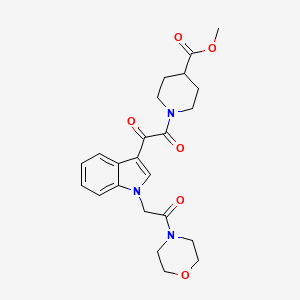
1-(2-(1-(2-モルフォリノ-2-オキソエチル)-1H-インドール-3-イル)-2-オキソアセチル)ピペリジン-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C23H27N3O6 and its molecular weight is 441.484. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
オートタキシン阻害
オートタキシン (ATX) は、1992年にA2058メラノーマ細胞から最初に単離され、分泌型糖タンパク質である . ATXはホスホジエステラーゼ(PDE)活性を持ち、細胞外ピロリン酸酵素/ホスホジエステラーゼ(ENPP)ファミリーのメンバーである . この化合物は、ATX阻害剤として、ATX過剰発現を病態の特徴とする疾患の治療を標的に使用できる可能性がある .
リゾホスファチジン酸産生調節
ATXはリゾホスホリパーゼD(lysoPLD)活性も持ち、リゾホスファチジルコリン(LPC)を基質としてリゾホスファチジン酸(LPA)の産生を触媒する . LPAは、リン脂質合成の前駆体であるだけでなく、様々なシグナル伝達経路を通じて幅広い生物学的効果を引き起こす可能性がある . この化合物は、ATXを阻害することによってこれらの経路を調節するために使用できる可能性がある。
Gタンパク質共役受容体仲介
LPAが産生されると、6つの細胞表面特異的受容体タンパク質(LPA1-6)、すなわちGタンパク質共役受容体(GPCR)によって媒介される . この化合物は、これらの受容体を含む研究や治療に使用できる可能性がある。
細胞シグナル伝達カスケード調節
各受容体は、Gaタンパク質(Gs、Gi、Gq、およびG12/13)によって媒介され、さらに一連の細胞シグナル伝達カスケードを誘発する . この化合物は、ATXを阻害することによってこれらのカスケードを調節するために使用できる可能性がある。
細胞増殖調節
この化合物は、細胞増殖を調節するために使用できる可能性がある。なぜなら、Ras-MAPK、MERK、およびERKの経路は、細胞増殖を調節する受容体によって活性化されるためである .
細胞生存とアポトーシス調節
この化合物は、細胞生存とアポトーシスを調節するために使用できる可能性がある。なぜなら、ホスホイノシチドPI3K-AKT経路は、細胞生存とアポトーシスを調節する受容体によって活性化されるためである .
細胞骨格リモデリング
この化合物は、細胞骨格のリモデリング、形状変化、および細胞移動活動を調節するために使用できる可能性がある。なぜなら、Rho経路は、これらのプロセスを調節する受容体によって活性化されるためである .
医薬品化学
この化合物は、医薬品化学の技術分野に関連しており、特に、オートタキシン(ATX)阻害剤としての新規ヘテロ芳香族化合物、化合物を含む医薬品組成物、およびATX過剰発現を病態の特徴とする疾患の治療におけるその使用に関連する . 新規医薬品の開発に使用できる可能性がある。
特性
IUPAC Name |
methyl 1-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-31-23(30)16-6-8-25(9-7-16)22(29)21(28)18-14-26(19-5-3-2-4-17(18)19)15-20(27)24-10-12-32-13-11-24/h2-5,14,16H,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDYKGUMUGLLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
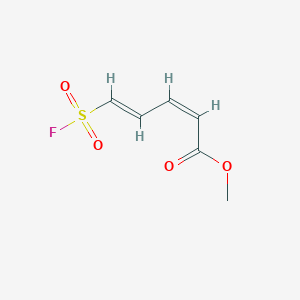
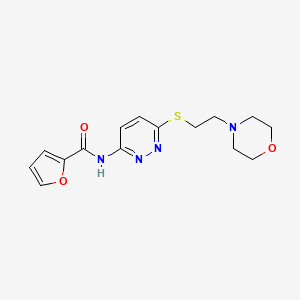

![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2565114.png)
![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)
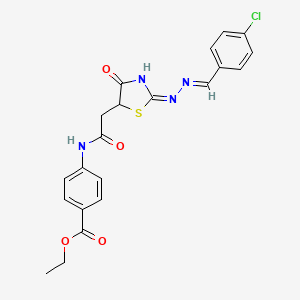
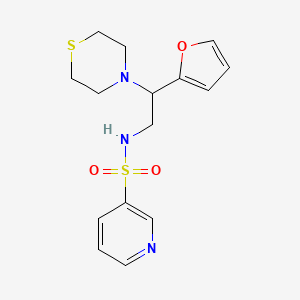
![methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B2565121.png)
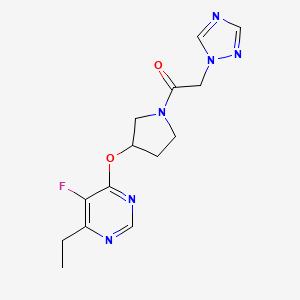
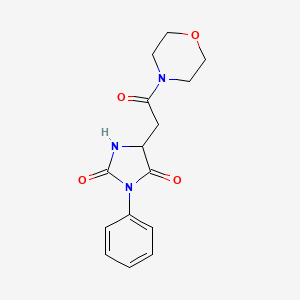
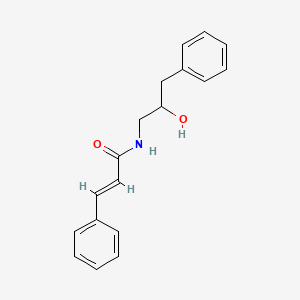
![4-(benzenesulfonyl)-8-methanesulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2565127.png)
